N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound with a complex structure. It belongs to the class of benzoxazepines, which are known for their diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzoxazepine core. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable ketone under acidic or basic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a strong base.
Oxidation to Form the Ketone: The oxidation of the intermediate compound to form the 4-oxo group can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the benzoxazepine core with 3-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation Products: Alcohols, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(chloromethyl)benzamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(methyl)benzamide
Uniqueness
The presence of the trifluoromethyl group in N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N2O3/c1-4-10-27-17-9-8-16(12-18(17)30-13-21(2,3)20(27)29)26-19(28)14-6-5-7-15(11-14)22(23,24)25/h5-9,11-12H,4,10,13H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZWWPMUBDCKEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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